

Spectroscopic Analysis of 2-Chloro-5-methoxybenzothiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-methoxybenzothiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-5-methoxybenzothiazole**. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide presents a combination of predicted spectroscopic data and experimental data from structurally similar analogs to offer valuable insights for researchers.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **2-Chloro-5-methoxybenzothiazole** and the experimental data for the analogous compounds, 5-Chloro-2-methylbenzothiazole and 5-Methoxy-2-methylbenzothiazole. This comparative presentation allows for an informed estimation of the expected spectral characteristics of the target compound.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Chloro-5-methoxybenzothiazole**

Chemical Shift (ppm)	Multiplicity	Assignment
Predicted values require generation using spectroscopic prediction software.		
e.g., ~7.5-7.8	d	H-4
e.g., ~7.2-7.4	d	H-7
e.g., ~6.9-7.1	dd	H-6
e.g., ~3.8-4.0	s	-OCH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Chloro-5-methoxybenzothiazole**

Chemical Shift (ppm)	Assignment
Predicted values require generation using spectroscopic prediction software.	
e.g., ~160-165	C-2
e.g., ~155-160	C-5
e.g., ~148-152	C-7a
e.g., ~130-135	C-3a
e.g., ~120-125	C-4
e.g., ~115-120	C-7
e.g., ~105-110	C-6
e.g., ~55-60	-OCH ₃

Table 3: Predicted and Analog Infrared (IR) Spectroscopy Data

Functional Group	Predicted Wavenumber (cm ⁻¹) for 2-Chloro-5-methoxybenzothiazole	Experimental Wavenumber (cm ⁻¹) for 5-Chloro-2-methylbenzothiazole[1][2][3]	Experimental Wavenumber (cm ⁻¹) for 5-Methoxy-2-methylbenzothiazole
C-H (aromatic)	~3000-3100	Data not readily available in this format	Data not readily available in this format
C=N	~1600-1650	Data not readily available in this format	Data not readily available in this format
C-O (aryl ether)	~1200-1275 (asymmetric), ~1000-1075 (symmetric)	Not Applicable	Data not readily available in this format
C-Cl	~700-850	Data not readily available in this format	Not Applicable
C-S	~600-700	Data not readily available in this format	Data not readily available in this format

Table 4: Predicted and Analog Mass Spectrometry (MS) Data

Ion	Predicted m/z for 2-Chloro-5-methoxybenzothiazole	Experimental m/z for 5-Chloro-2-methylbenzothiazole[e ¹]	Experimental m/z for 5-Methoxy-2-methylbenzothiazole[e]
[M] ⁺	~199/201 (isotope pattern)	183/185	Data not readily available
[M-Cl] ⁺	~164	Not a primary fragment	Not Applicable
[M-OCH ₃] ⁺	~168/170	Not Applicable	Data not readily available
[M-CH ₃] ⁺	Not a primary fragment	182/184	Data not readily available

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for small organic molecules like **2-Chloro-5-methoxybenzothiazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4][5] The choice of solvent depends on the solubility of the compound and its reactivity. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration, although the residual solvent peak can also be used.[5][6] The solution must be homogeneous and free of any particulate matter.
- **Instrument Setup:** The NMR spectrometer (e.g., a 400 or 500 MHz instrument) is set up and the probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
- **Data Acquisition:** The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity, and the lock signal from the deuterated solvent is established. For a ¹H NMR spectrum, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For a ¹³C NMR spectrum, a proton-

decoupled pulse sequence is typically employed, and a larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.

- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak. Integration of the signals in the ^1H NMR spectrum provides information on the relative number of protons.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- **Instrument Setup:** The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
- **Data Acquisition:** The sample is placed in the infrared beam path. The interferometer scans the sample over the desired spectral range (typically 4000-400 cm^{-1}).
- **Data Processing:** The sample interferogram is collected and Fourier transformed to produce the infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via various methods. For a relatively volatile compound, direct infusion or injection into a gas chromatograph (GC-MS) is common. For less volatile or thermally labile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a liquid chromatograph (LC-MS) can be used.
- **Ionization:** In the ion source, the sample molecules are converted into gas-phase ions. Common ionization techniques include Electron Ionization (EI) for GC-MS, which often leads

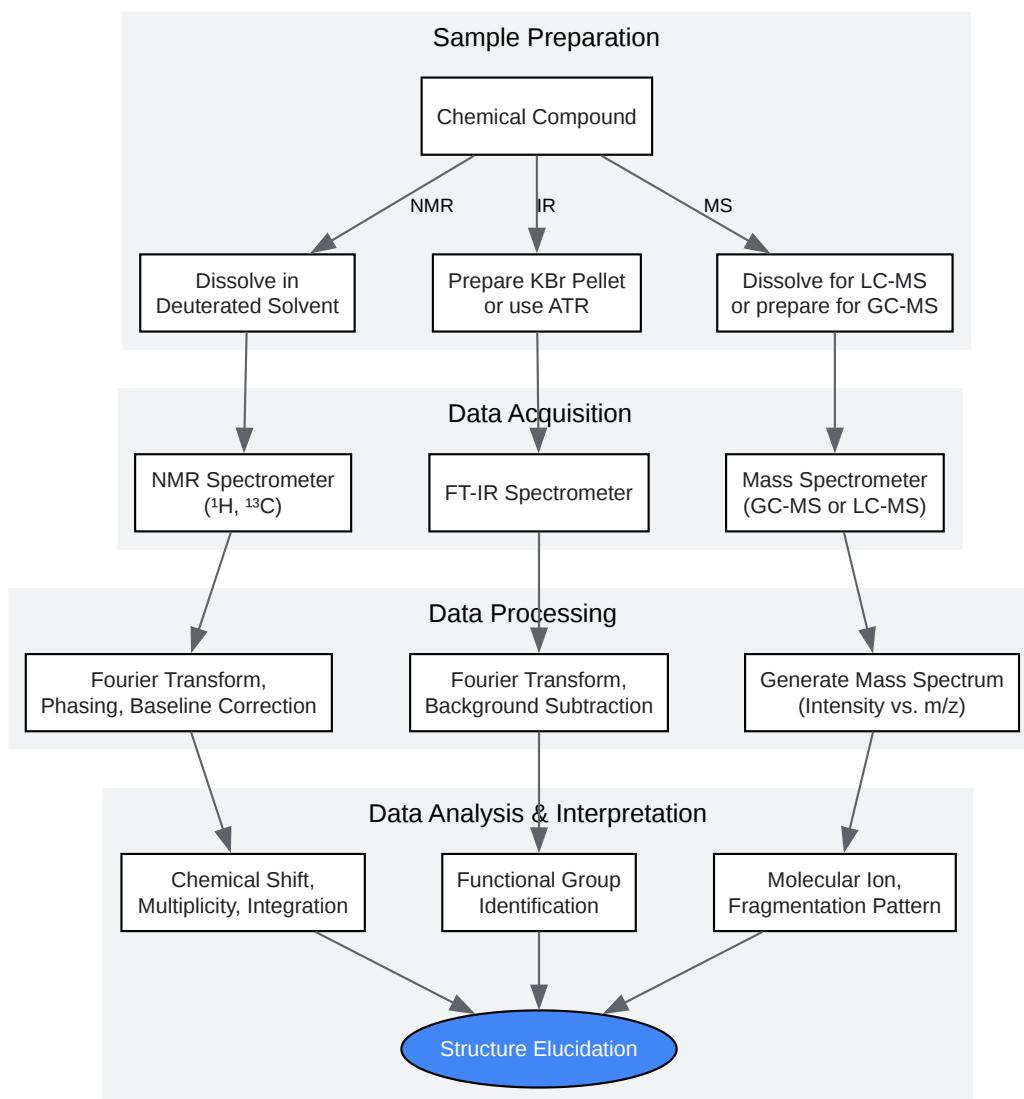
to extensive fragmentation, and softer ionization methods like ESI and APCI for LC-MS, which typically produce a prominent molecular ion peak.

- **Mass Analysis:** The generated ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). Common mass analyzers include quadrupoles, time-of-flight (TOF) analyzers, and ion traps.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z . High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the ions.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.

General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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